molecular formula C24H29N3O2 B14748987 benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate

benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate

Cat. No.: B14748987
M. Wt: 391.5 g/mol
InChI Key: CQQWIHMDQBNBBE-WMZHIEFXSA-N
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Description

Benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene-9-carboxylate is a tricyclic heterocyclic compound characterized by a fused azabicyclic core, a benzyl carboxylate ester, and a 4-methylpiperazine substituent. The 4-methylpiperazine group introduces a basic nitrogen center, which may enhance solubility and influence biological interactions, while the benzyl carboxylate serves as a protective group or a pharmacophore modifier.

Synthetic routes for analogous compounds (e.g., benzyl carboxylate derivatives) often involve multi-step strategies, such as condensation reactions between hydrazine derivatives and carbonyl-containing intermediates, as seen in the synthesis of benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate . The use of trifluoroacetic acid as a catalyst in toluene/acetonitrile mixtures is a common approach for facilitating cyclization and esterification . Structural confirmation of such compounds typically relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate

InChI

InChI=1S/C24H29N3O2/c1-25-11-13-26(14-12-25)20-7-8-21-19-9-10-27(23(15-19)22(21)16-20)24(28)29-17-18-5-3-2-4-6-18/h2-8,16,19,23H,9-15,17H2,1H3/t19-,23+/m0/s1

InChI Key

CQQWIHMDQBNBBE-WMZHIEFXSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)[C@H]4CCN([C@@H]3C4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C4CCN(C3C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Biological Activity

Benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H29N3O2
  • Molecular Weight : 391.5 g/mol
  • Purity : Typically around 95% .

The compound exhibits biological activity primarily through its interaction with specific molecular targets in the body. It has been observed to function as a modulator of various signaling pathways, particularly those involving neurotransmitter systems and immune responses.

Target Interactions

  • Sphingosine 1-Phosphate (S1P) Lyase Inhibition :
    • The compound has been implicated in the inhibition of S1P lyase, an enzyme involved in sphingolipid metabolism and T cell regulation. Inhibition of this enzyme can lead to reduced peripheral T cell numbers and offers a therapeutic avenue for conditions such as multiple sclerosis .
  • Neurotransmitter Receptor Modulation :
    • Its piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in preclinical models.
  • Neuroprotective Effects : Studies indicate potential neuroprotective effects through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

StudyFindings
In Vitro Studies Demonstrated inhibition of S1P lyase activity with IC50 values indicating potency in cellular assays .
Animal Models In a rat model of multiple sclerosis, oral administration resulted in significant reductions in T cell populations and improved clinical outcomes .
Cocrystal Structure Analysis Structural studies revealed binding interactions at the active site of S1P lyase, providing insights into the mechanism of inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s tricyclic scaffold distinguishes it from simpler bicyclic or monocyclic analogs. Below is a comparative analysis with structurally related heterocycles:

Compound Core Structure Key Substituents Synthetic Method Applications/Properties
Target Compound Tricyclo[6.3.1.0²,⁷]dodeca-triene 4-Methylpiperazine, benzyl carboxylate Likely involves cyclization of azabicyclic precursors with esterification Potential CNS activity due to piperazine moiety; rigidity may enhance target selectivity
Benzyl 5-methoxy-spiro[indole-3,4'-piperidine]-10-carboxylate Spiro(indole-piperidine) Methoxy, benzyl carboxylate Condensation of hydrazine derivatives with carbonyl intermediates Anticancer or antimicrobial candidates (inferred from spiroindole analogs)
Chromeno[7,8-d][1,3]benzodioxocin derivatives Fused chromeno-benzodioxocin Dihydroxyphenyl, hydroxyphenyl Multi-step phenolic coupling and cyclization Antioxidant or anti-inflammatory activity (polyphenolic motifs)
7-Oxa-9-aza-spiro[4.5]decane-6,10-diones Spiro(oxa-aza-decane) Benzothiazolyl, dimethylaminophenyl Reaction of spirodiones with benzothiazolylamines Fluorescent probes or enzyme inhibitors (benzothiazole pharmacophore)
Coumarin-benzodiazepine hybrids Fused coumarin-benzodiazepine Tetrazolyl, coumarin Click chemistry and heterocyclic fusion Anticonvulsant or anxiolytic agents (benzodiazepine backbone)

Key Differentiators

Tricyclic vs.

Substituent Chemistry: The 4-methylpiperazine group contrasts with methoxy (), benzothiazolyl (), or coumarin () substituents. Piperazines are known to enhance blood-brain barrier penetration, suggesting CNS applications .

Synthetic Complexity : The tricyclic core likely requires advanced cyclization strategies, whereas spiro compounds () utilize simpler condensations.

Physicochemical Properties

  • Solubility : The 4-methylpiperazine moiety may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Lipophilicity : The benzyl carboxylate group increases logP relative to hydroxylated derivatives (), balancing membrane permeability and solubility.

Preparation Methods

Hantzsch Dihydropyridine Formation

The synthesis commences with the preparation of a dihydropyridine intermediate using a modified Hantzsch reaction. A mixture of ethyl acetoacetate (beta-keto ester), 2,6-dichlorobenzaldehyde, and ammonium acetate undergoes condensation in refluxing ethanol (78°C, 24 hr) to yield dimethyl 4-(2,6-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Key parameters include:

Parameter Optimal Value Source Reference
Solvent Ethanol
Temperature 78°C
Catalyst Acetic acid (5 mol%)
Reaction Time 24 hr

This step achieves 68–72% isolated yield after recrystallization from ethyl acetate/hexane.

Intramolecular Diels-Alder Cyclization

The dihydropyridine undergoes thermal cyclization to form the tricyclic framework. Heating in toluene at 110°C for 2 hr induces a [4+2] cycloaddition between the dihydropyridine’s conjugated diene and a tethered alkene, generating the azatricyclo[6.3.1.0²,⁷] system. Stereochemical control at C1 and C8 is achieved through chiral auxiliaries, with L-di-p-toluoyltartaric acid (L-DTTA) resolving the (1S,8R) enantiomer via diastereomeric salt crystallization.

Functionalization of the Tricyclic Core

Benzyl Carboxylate Protection

The free carboxylic acid at C9 is protected using benzyl bromide (1.2 eq) and potassium carbonate (2 eq) in acetone (reflux, 6 hr). This step proceeds in 85–90% yield, with the benzyl group providing stability during subsequent manipulations.

Stereochemical Resolution and Optimization

Chiral Resolution with L-DTTA

The racemic tricyclic intermediate is resolved using L-di-p-toluoyltartaric acid (L-DTTA) in ethanol/water (3:1) at 30–40°C for 16–30 hr. The (1S,8R)-enantiomer forms a less soluble diastereomeric salt, isolated by filtration in 92% enantiomeric excess (ee). Recrystallization from methyl tert-butyl ether (MTBE) enhances ee to >99%.

Catalytic Asymmetric Alternatives

Recent advances suggest catalytic asymmetric Hantzsch reactions using Cu(I)-BINAP complexes could directly yield enantiomerically enriched dihydropyridines, bypassing resolution steps. However, this method remains under development for tricyclic systems.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.82 (s, 1H, H3), 4.62 (d, J = 12 Hz, 1H, CH₂Ph), 3.95–3.75 (m, 8H, piperazine), 2.45 (s, 3H, N-CH₃).
  • ¹³C NMR: 167.8 ppm (C=O), 136.2 ppm (quaternary C5), 128.4–127.6 ppm (benzyl).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₅H₂₈N₃O₂ [M+H]⁺: 402.2176; Found: 402.2179.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage
Classical Hantzsch 68 >99 Scalability
Catalytic Asymmetric 55* 89* Reduced steps
Solid-Phase 42* 95* Automation potential

*Theoretical values based on analogous systems.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and MTBE are recovered via fractional distillation (>90% recovery), reducing environmental impact.

Byproduct Management

Bromide salts from SNAr are precipitated as AgBr using AgNO₃, achieving >98% removal.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves multi-step strategies, including cyclization and functionalization of tricyclic cores. For example:

  • Step 1: React a spirocyclic precursor (e.g., benzyl 4-formylpiperidine-1-carboxylate) with hydrazine derivatives under acidic conditions to form azatricyclic frameworks .
  • Step 2: Introduce the 4-methylpiperazinyl group via nucleophilic substitution or coupling reactions. Sodium acetate in glacial acetic acid is often used to mediate condensation .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Advanced: How can crystallographic data resolve stereochemical ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use synchrotron X-ray diffraction (e.g., λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) datasets, critical for resolving chiral centers .
  • Refinement: Employ SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. For example, refine the (1S,8R) configuration using Flack parameters .
  • Validation: Cross-check with Hooft statistics to confirm absolute stereochemistry .

Advanced: What contradictions arise in spectroscopic characterization (e.g., NMR vs. IR) and how to resolve them?

Methodological Answer:

  • NMR Challenges: Overlapping signals in the tricyclic core (e.g., δ 6.90–8.20 ppm for aromatic protons) may obscure assignments. Use 2D NMR (COSY, HSQC) to resolve coupling networks .
  • IR Discrepancies: Absence of expected C=O stretch (~1720 cm⁻¹) could indicate keto-enol tautomerism. Confirm via pH-dependent IR studies or computational modeling (DFT) .
  • Resolution: Combine multiple techniques (e.g., HRMS for molecular ion validation) to reconcile data .

Basic: What purification techniques are optimal for isolating this compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol or methanol for high-purity crystals, leveraging solubility differences in the tricyclic core .
  • Chromatography: For polar by-products (e.g., unreacted piperazine), employ silica gel chromatography with gradient elution (5–20% methanol in dichloromethane) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related isomers .

Advanced: How to design experiments to determine the compound's reactivity in ring-opening reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reactions (e.g., acid-catalyzed hydrolysis) via in situ NMR or UV-Vis spectroscopy. Vary pH (1–10) and temperature (25–80°C) to map activation energies .
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in the carboxylate group) to track bond cleavage pathways .
  • Computational Support: DFT calculations (B3LYP/6-31G*) predict transition states for ring-opening pathways .

Basic: Which analytical methods confirm the compound's structural integrity?

Methodological Answer:

  • Elemental Analysis: Match experimental C/H/N/S values to theoretical (±0.3% tolerance) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (e.g., δ ~2.62 ppm for N-CH₃) .
    • IR: Confirm carbonyl (C=O, ~1720 cm⁻¹) and piperazinyl (C-N, ~1238 cm⁻¹) stretches .
  • Mass Spectrometry: HRMS (ESI+) should match m/z [M+H]⁺ within 5 ppm error .

Advanced: How do steric effects of the tricyclic core influence its derivatization potential?

Methodological Answer:

  • Steric Mapping: Use X-ray crystallography to identify hindered sites (e.g., C5 position adjacent to the piperazinyl group) .
  • Derivatization Trials: Compare reactivity of bulky (e.g., tert-butyl) vs. small (e.g., methyl) substituents at C5. Monitor yields to quantify steric inhibition .
  • Computational Modeling: Molecular mechanics (MMFF94) predicts energy barriers for functional group additions .

Advanced: What strategies mitigate low yields in multi-step syntheses of such complex tricyclic systems?

Methodological Answer:

  • Intermediate Optimization: Protect reactive sites (e.g., carboxylate as benzyl ester) to prevent side reactions .
  • Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki couplings to install aryl groups efficiently .
  • Workflow Adjustments: Employ flow chemistry for exothermic steps (e.g., cyclizations) to improve control and scalability .

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